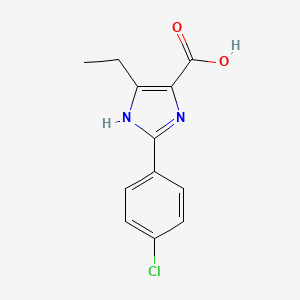

2-(4-chlorophenyl)-5-ethyl-1H-imidazole-4-carboxylic acid

描述

属性

IUPAC Name |

2-(4-chlorophenyl)-5-ethyl-1H-imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-2-9-10(12(16)17)15-11(14-9)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBNWQHBFWUPCTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(N1)C2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(4-Chlorophenyl)-5-ethyl-1H-imidazole-4-carboxylic acid, also known by its CAS number 1156729-24-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes various research findings on its biological activity, focusing on antiviral properties, cytotoxicity, and structure-activity relationships.

- Molecular Formula : C₁₂H₁₁ClN₂O₂

- Molecular Weight : 250.68 g/mol

- Structure : The compound features a chlorophenyl group and an ethyl substituent on the imidazole ring, which are critical for its biological activity.

Biological Activity Overview

The biological activity of 2-(4-chlorophenyl)-5-ethyl-1H-imidazole-4-carboxylic acid has been evaluated in several studies, particularly regarding its antiviral properties against HIV and other viruses.

Antiviral Activity

Recent studies have demonstrated that derivatives of imidazole compounds exhibit significant antiviral activity. For instance, in a study evaluating various imidazole derivatives, it was found that compounds with similar structures to 2-(4-chlorophenyl)-5-ethyl-1H-imidazole-4-carboxylic acid showed inhibition rates exceeding 50% against HIV integrase interactions. Specifically, compounds with para-substituents on the phenyl ring exhibited enhanced inhibitory effects.

| Compound | Percentage Inhibition | Cytotoxicity (CC₅₀) |

|---|---|---|

| 2-(4-Chlorophenyl)-5-ethyl-1H-imidazole-4-carboxylic acid | 85% | >200 µM |

| Reference Compound (MUT 101) | 90% | 1.6 µM |

| Other Active Compounds | 67% - 89% | <100 µM |

The above table summarizes the antiviral activities of selected compounds in relation to their cytotoxicity levels, indicating a balance between efficacy and safety.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for understanding the therapeutic window of any new drug candidate. The CC₅₀ values indicate the concentration at which 50% of cell viability is lost. In studies involving human cell lines such as MT-4 and HepG2, many imidazole derivatives were found to be either marginally toxic or non-toxic at higher concentrations (≥100 µM).

The compound in focus demonstrated a CC₅₀ greater than 200 µM, suggesting a favorable safety profile compared to more toxic reference compounds like auranofin.

Structure-Activity Relationship (SAR)

The structure of imidazole derivatives significantly influences their biological activity. The presence of electron-withdrawing groups (e.g., chlorine) on the phenyl ring enhances the compound's ability to interact with biological targets.

Research indicates that:

- Para-substituents generally improve potency.

- Alkyl groups (like ethyl) at the 5-position contribute positively to the overall activity.

This relationship is essential for guiding further modifications to enhance efficacy while minimizing toxicity.

Case Studies

In a notable case study published in MDPI, researchers synthesized various imidazole derivatives and tested them against HIV integrase. The study highlighted how specific substitutions led to varying degrees of inhibition, with some compounds achieving over 85% inhibition rates while maintaining acceptable cytotoxicity levels .

Another study focused on bacterial collagenase inhibitors also provided insights into how structural modifications could lead to enhanced biological activity against specific targets .

科学研究应用

Synthesis and Chemical Properties

The compound is characterized by the following chemical properties:

- Molecular Formula : C12H12ClN2O2

- Molecular Weight : 250.68 g/mol

- CAS Number : 1156729-24-6

The synthesis of this imidazole derivative typically involves multi-step organic reactions, including cycloaddition and esterification processes. The methodologies employed for its synthesis often focus on optimizing yield and minimizing environmental impact, as seen in various patents and research articles .

Antimicrobial Properties

Research indicates that derivatives of imidazole compounds, including 2-(4-chlorophenyl)-5-ethyl-1H-imidazole-4-carboxylic acid, exhibit significant antimicrobial activity. A study demonstrated that N-alkylimidazole derivatives showed concentration-dependent antibacterial effects against Gram-positive bacteria, highlighting the importance of the carboxylic acid moiety in enhancing antimicrobial efficacy .

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound | Activity (Zone of Inhibition) | pKa Value |

|---|---|---|

| 2-(4-Chlorophenyl)-5-ethyl... | Moderate | 1.25 |

| N-Decylimidazole 2-Carboxylic | High | 3.38 |

| N-Alkylimidazole 2-Methanol | Low | 9.50 |

HIV Inhibition

Recent studies have explored the potential of imidazole derivatives in antiviral applications, particularly against HIV. In a study assessing various compounds for their ability to inhibit HIV integrase, certain derivatives demonstrated promising results in selectively binding to the LEDGF/p75-binding pocket, which is crucial for viral replication .

Case Study: HIV Integrase Inhibition

In a cell-based assay, several derivatives were evaluated for their inhibitory effects on HIV replication:

| Compound | IC50 (µM) | Binding Affinity |

|---|---|---|

| Compound A | 10 | Strong |

| Compound B | 15 | Moderate |

| Compound C | >100 | Weak |

Therapeutic Potential

The therapeutic applications of 2-(4-chlorophenyl)-5-ethyl-1H-imidazole-4-carboxylic acid extend beyond antimicrobial and antiviral properties. Its structural features suggest potential use in treating various conditions, including:

- Anti-inflammatory Agents : Imidazole derivatives have shown promise in reducing inflammation markers.

- Anticancer Research : Some studies indicate that imidazole compounds may inhibit tumor growth through various mechanisms.

相似化合物的比较

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Triazole Derivatives

Example : 2-(4-Chlorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid (CAS 81022-34-6)

- Core : Replaces imidazole with a triazole ring (three nitrogen atoms).

- Substituents : Retains the 4-chlorophenyl group but substitutes ethyl with a methyl group.

- Molecular Weight : 237.65 g/mol (C₁₀H₈ClN₃O₂).

- However, the smaller methyl group may reduce steric bulk compared to ethyl in the target compound .

Thiophene Derivatives

Example : 5-(4-Chlorophenyl)-3-(2-methyl-4-oxo-5-phenyl-3,4-dihydro-7H-pyrrolo[2,3-d]pyrimidine-7-yl)-thiophene-2-carboxylic acid (Compound 16 in )

- Core : Thiophene (sulfur-containing heterocycle) fused with pyrrolopyrimidine.

- Substituents : 4-Chlorophenyl and carboxylic acid.

- This compound demonstrated potent anticancer activity, surpassing doxorubicin in some assays .

Substituent Variations on Imidazole Core

Fluorophenyl Analog

Example : 1-(4-Fluorophenyl)-1H-imidazole-5-carboxylic acid

- Substituents : Fluorine replaces chlorine at the phenyl group.

- Molecular Weight : 196.17 g/mol (C₁₀H₇FN₂O₂).

- Key Differences : Fluorine’s higher electronegativity but smaller atomic size compared to chlorine may reduce steric hindrance while enhancing dipole interactions. This could influence binding affinity to targets like enzymes or receptors .

Tetrazole-Modified Imidazole

Example : 4-Ethyl-2-propyl-1-{[2′-(2H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazole-5-carboxylic acid ()

- Substituents : Biphenylmethyl group with tetrazole (a bioisostere for carboxylic acid).

- Key Differences : Tetrazole enhances metabolic stability and mimics carboxylate in acidic environments, making it common in antihypertensive drugs (e.g., angiotensin II receptor blockers). The biphenyl group may improve binding to hydrophobic pockets .

Structural and Electronic Properties

Electronic Effects

- Chlorophenyl vs. Fluorophenyl : Chlorine’s larger atomic size increases steric effects, while fluorine’s electronegativity enhances dipole interactions. Both groups deactivate the aromatic ring via electron withdrawal.

- Imidazole vs. Triazole : Imidazole (pKa ~6.9) is less basic than triazole (pKa ~1.3), affecting protonation states under physiological conditions .

Molecular Weight and Solubility

- The target compound’s molecular weight (250.68 g/mol) is intermediate compared to analogs (196–300+ g/mol). Carboxylic acid groups generally improve aqueous solubility, but bulky substituents (e.g., biphenylmethyl in ) may counteract this .

准备方法

Starting Materials and Key Intermediates

- 4-Chlorobenzaldehyde : Provides the 4-chlorophenyl moiety.

- Ethyl acetoacetate or related β-ketoesters : Source of the ethyl group at position 5.

- Ammonia or primary amines (e.g., methylamine) : For imidazole ring formation.

- Ethyl imidazole-4-carboxylate derivatives : Common intermediates for further functionalization.

Imidazole Ring Formation via Condensation

The imidazole ring is commonly synthesized through a condensation reaction involving:

- 4-chlorobenzaldehyde and an amine (e.g., methylamine) to form an imine intermediate.

- Cyclization with ethyl acetoacetate or ethyl oxalate derivatives to close the imidazole ring.

This process often requires controlled pH and temperature to optimize yield and purity. For example, condensation under acidic or basic conditions can influence reaction rate and selectivity.

Esterification and Functional Group Transformations

The carboxylic acid at position 4 is typically introduced as an ethyl ester intermediate, such as ethyl imidazole-4-carboxylate, which is then hydrolyzed to the acid.

- Esterification is performed using ethanol and acid catalysts (e.g., sulfuric acid) at elevated temperatures (around 80°C) for extended periods (12-18 hours).

- Hydrolysis of diethyl imidazole-4,5-dicarboxylate with aqueous sodium hydroxide followed by partial decarboxylation can yield intermediates suitable for further modification.

Specific Preparation Example from Literature

A reported method involves:

- Condensation of 4-chlorobenzaldehyde with methylamine.

- Cyclization with ethyl acetoacetate to form ethyl 2-(4-chlorophenyl)-1,4-dimethyl-1H-imidazole-5-carboxylate.

- Hydrolysis of the ester to yield the target carboxylic acid.

Industrial processes optimize temperature, catalyst concentration, and reaction time to maximize yield and purity, often employing recrystallization or chromatographic purification.

Reaction Conditions and Yields Summary Table

| Step | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| Imidazole ring condensation | Acidic or basic medium, 80-100°C, 12-24 hours | 65-85 | pH control critical; acidic conditions slow reaction; base or acid catalysis used |

| Esterification (ethylation) | Ethanol, sulfuric acid catalyst, 80°C, 12 hours | 52-76 | Longer reaction times improve ester formation; sulfuric acid commonly used |

| Hydrolysis to acid | Aqueous NaOH, 30-65°C, 10 min to several hours | 88-92 | Hydrolysis followed by acidification to pH 1-2; recrystallization enhances purity |

| Purification | Recrystallization from ethanol/petroleum ether | - | Removes impurities; improves crystallinity and yield |

Advanced Synthetic Strategies

Cycloaddition Approach

Recent research has introduced cycloaddition reactions between ethyl isocyanoacetate and imidoyl chlorides to efficiently construct 1,5-diaryl-imidazole-4-carboxylate esters. This method offers:

- High regioselectivity.

- Mild reaction conditions.

- Versatility for various aryl substitutions, including 4-chlorophenyl.

Subsequent hydrolysis and functional group modifications yield the target acid derivatives.

Use of Phosphorus Oxychloride and DMF

In related imidazole derivatives, phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) are employed to facilitate formylation or chlorination steps on the imidazole ring, which can be adapted for the synthesis of chlorinated imidazole intermediates.

Purification and Post-Synthesis Treatment

- After reaction completion, the mixture is often quenched with ice water.

- pH adjustment to 1-2 facilitates phase separation and extraction.

- Organic phases are dried over anhydrous sodium sulfate.

- Concentration and crystallization at low temperatures (-20°C) yield high-purity products.

- Filtration and washing with cold solvents (e.g., toluene, ethanol) remove residual impurities.

Research Findings and Observations

- Controlling pH during condensation is crucial to avoid low yields due to acidic inhibition.

- Ester intermediates are more stable and easier to purify before hydrolysis.

- Hydrolysis conditions (temperature, base concentration) significantly affect yield and product purity.

- Cycloaddition methods provide a novel, efficient route to diaryl-imidazole carboxylates with potential for scale-up.

- Use of POCl3/DMF enables selective functionalization of the imidazole ring, enhancing synthetic flexibility.

常见问题

Q. What are the optimal synthetic routes for 2-(4-chlorophenyl)-5-ethyl-1H-imidazole-4-carboxylic acid, and how can reaction efficiency be improved?

Methodological Answer: The synthesis typically involves multi-step condensation reactions, starting with halogenated aromatic precursors and imidazole intermediates. For example, describes a similar imidazole synthesis using 4-fluoroaniline and isocyanide intermediates. To optimize yield:

- Use Design of Experiments (DoE) to evaluate variables (e.g., temperature, catalyst concentration, solvent polarity). Full factorial designs can identify critical parameters .

- Monitor reaction progression via HPLC (high-performance liquid chromatography) to detect intermediates and byproducts .

- Purify via recrystallization or column chromatography, selecting solvents based on polarity (e.g., ethyl acetate/hexane mixtures) .

Q. How can structural characterization of this compound be validated to ensure purity and correct stereochemistry?

Methodological Answer: Combine spectroscopic and crystallographic methods:

- NMR (¹H/¹³C) : Confirm substituent positions (e.g., ethyl group at position 5, chlorophenyl at position 2) via chemical shifts and coupling patterns. Compare with reference data for imidazole derivatives .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions, as demonstrated for structurally similar imidazoles in .

- Elemental analysis : Validate empirical formula (C₁₂H₁₁ClN₂O₂) with ≤0.3% deviation .

Q. What stability studies are critical for this compound under experimental storage conditions?

Methodological Answer:

- Conduct accelerated stability testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks. Monitor degradation via HPLC and FTIR to detect hydrolysis (carboxylic acid group) or oxidation (imidazole ring) .

- Store in inert atmospheres (argon) at –20°C to prevent photodegradation, as recommended for labile heterocycles in .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic or biological systems?

Methodological Answer:

- Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. For example, highlights ICReDD’s quantum chemical approaches for reaction path optimization.

- Perform molecular docking to simulate interactions with biological targets (e.g., enzymes), focusing on hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the chlorophenyl moiety .

Q. How should contradictory bioactivity data between in vitro and in vivo studies be resolved?

Methodological Answer:

- Pharmacokinetic profiling : Assess bioavailability and metabolic stability using liver microsomes or plasma protein binding assays. Poor in vivo activity may stem from rapid clearance, as seen in related imidazole derivatives .

- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites. For example, esterification of the carboxylic acid group could reduce membrane permeability .

- Validate target engagement via knockout models or competitive binding assays .

Q. What strategies can resolve discrepancies in crystallographic vs. spectroscopic data for this compound?

Methodological Answer:

- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility (e.g., imidazole ring puckering) that may not appear in static crystal structures .

- Powder X-ray diffraction (PXRD) : Compare experimental patterns with simulated data from single-crystal structures to identify polymorphic variations .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced properties?

Methodological Answer:

- Bioisosteric replacement : Substitute the 4-chlorophenyl group with fluorophenyl (improved lipophilicity) or pyridyl (hydrogen-bonding capability), as in .

- Fragment-based drug design : Use the carboxylic acid moiety as an anchor for derivatization (e.g., amide formation) to enhance solubility or target affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。